3-(4-fluorobenzyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the thieno[3,2-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine core. Its structure features a 4-fluorobenzyl group at position 3 and a 2-(4-fluorophenyl)-2-oxoethyl substituent at position 1 (Fig. 1). These fluorinated aromatic groups enhance metabolic stability and binding interactions in biological systems, making it a candidate for therapeutic applications .
Properties
CAS No. |
1428375-13-6 |
|---|---|
Molecular Formula |
C21H14F2N2O3S |
Molecular Weight |
412.41 |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-[2-(4-fluorophenyl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H14F2N2O3S/c22-15-5-1-13(2-6-15)11-25-20(27)19-17(9-10-29-19)24(21(25)28)12-18(26)14-3-7-16(23)8-4-14/h1-10H,11-12H2 |
InChI Key |
CVGKAGFVRQVAMW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)C4=CC=C(C=C4)F)F |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Features
Key Observations:
- Fluorine Substitution: The target compound and share a 4-fluorobenzyl group, which improves membrane permeability and receptor affinity compared to non-fluorinated analogs like .
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis typically involves a multi-step approach starting with the thieno[3,2-d]pyrimidine core. Fluorinated benzyl and oxoethyl groups are introduced via nucleophilic substitution or coupling reactions. For example, fluorophenyl precursors are reacted under mild, metal-free conditions to optimize yield and regioselectivity . Cyclization reactions and subsequent functionalization steps (e.g., alkylation or acylation) are critical to install the 4-fluorobenzyl and 2-oxoethyl moieties .
Q. Which spectroscopic techniques are essential for structural characterization?
- 1H/13C/19F NMR : Confirm substituent positions and purity. For example, 19F NMR is critical to verify fluorophenyl group integration .
- HRMS : Validates molecular weight and isotopic patterns. Discrepancies between calculated and observed values (e.g., ±0.003 Da) indicate impurities .
- X-ray crystallography : Resolves ambiguous regiochemistry in the thieno-pyrimidine core .
Q. How does this compound compare structurally to analogs with similar bioactivity?
Structural analogs often retain the thieno-pyrimidine core but differ in substituents. For instance:
- Lack of 2-oxoethyl group : Reduces solubility but may enhance membrane permeability .
- Methyl or nitro substituents : Alter electronic properties, impacting binding to targets like kinases or microbial enzymes .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts?
- Optimized reaction conditions : Use polar aprotic solvents (e.g., DMF) at 60–80°C to enhance reactivity without decomposition .
- Catalytic systems : Lewis acids like ZnCl₂ improve regioselectivity during fluorophenyl group installation .
- Purification : Gradient elution in HPLC (C18 columns, acetonitrile/water) separates regioisomers effectively .
Q. What strategies resolve contradictory bioactivity data across assays?
- Comparative docking studies : Analyze binding modes in different protein conformations (e.g., open vs. closed kinase states) .
- Metabolic stability assays : Test if cytochrome P450-mediated degradation reduces efficacy in certain cell lines .
- Solubility adjustments : Use prodrug strategies (e.g., esterification) to enhance bioavailability in hydrophobic environments .
Q. How does the electron-withdrawing fluorine influence reactivity in cross-coupling reactions?
Fluorine increases the electrophilicity of adjacent carbons, facilitating Suzuki-Miyaura couplings. However, steric hindrance from the 4-fluorobenzyl group may require bulky palladium catalysts (e.g., XPhos Pd G3) for efficient cross-coupling .
Experimental Design Challenges
Q. What in vitro models are suitable for evaluating its antimicrobial potential?
- Bacterial strains : Prioritize Gram-positive (e.g., S. aureus) due to thieno-pyrimidines’ known cell wall disruption mechanisms .
- Biofilm assays : Use crystal violet staining to assess inhibition of P. aeruginosa biofilm formation .
- Cytotoxicity controls : Compare IC₅₀ values in mammalian cells (e.g., HEK293) to ensure selectivity .
Q. How to address poor aqueous solubility during formulation?
- Derivatization : Introduce hydroxyl or amine groups at the 5-position of the pyrimidine ring to enhance hydrophilicity .
- Nanoemulsions : Use lipid-based carriers (e.g., DSPE-PEG) to improve dispersion without chemical modification .
Data Analysis and Interpretation
Q. How to validate target engagement in cellular assays?
- CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target proteins (e.g., EGFR) after compound treatment .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (KD, kon/koff) for purified enzymes .
Q. What computational tools predict metabolic liabilities?
- ADMET Predictor : Simulates Phase I/II metabolism to identify labile sites (e.g., ester hydrolysis) .
- Molecular dynamics : Assess stability of fluorine-mediated protein-ligand interactions under physiological conditions .
Structural-Activity Relationship (SAR) Insights
Q. Which substituents enhance kinase inhibition selectivity?
- Nitro groups : Improve affinity for tyrosine kinases (e.g., ABL1) but increase off-target effects .
- Methoxy groups : Reduce potency but improve selectivity for serine/threonine kinases .
Q. How do fluorophenyl substituents impact pharmacokinetics?
Fluorine increases metabolic stability by resisting oxidative degradation but may reduce solubility. Balancing fluorine placement (para vs. meta) optimizes bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
